![molecular formula C24H32N4O3S B2671244 N-(4-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-80-5](/img/structure/B2671244.png)
N-(4-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an acetylphenyl group, a thioacetamide group, and a diethylamino propyl group. These groups could potentially give the compound various properties, depending on their arrangement and the overall structure of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a reaction of amidines . The other groups could be added through various reactions, such as acylation, alkylation, or condensation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and other functional groups would likely result in a fairly rigid structure. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidine ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact structure. For example, the presence of the polar amide group might make it more soluble in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound could serve as a precursor or intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Research in this area focuses on creating new chemical entities with potential therapeutic effects. For example, Abdel-Khalik et al. (2004) explored the use of enaminones as building blocks in heterocyclic synthesis, leading to the creation of various nicotinic acid and thienopyridine derivatives. These compounds have significant implications in medicinal chemistry, given their potential biological activities (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).
Antimicrobial Activity
Compounds synthesized from N-(4-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide may exhibit antimicrobial properties. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating their effectiveness against various bacterial and fungal strains. This suggests the potential of such compounds in addressing microbial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Molecular Docking and Pharmacological Evaluation
Further research may include molecular docking and pharmacological evaluation to determine the efficacy of compounds derived from this compound as potential therapeutic agents. Severina et al. (2020) conducted synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, demonstrating the process of evaluating the therapeutic potential of such compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-4-27(5-2)14-7-15-28-21-9-6-8-20(21)23(26-24(28)31)32-16-22(30)25-19-12-10-18(11-13-19)17(3)29/h10-13H,4-9,14-16H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFQYSKHVCFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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